4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one
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Overview
Description
4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one is an organic compound that belongs to the class of enamino-ketones. This compound is characterized by the presence of a phosphanyl group attached to an aniline moiety, which is further connected to a pentenone chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one typically involves the reaction of diphenylphosphine with an appropriate aniline derivative. One common method is the reaction of diphenylphosphine with 2-iodoaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-aniline-4-(2,6-dichloro-anilino)-pent-3-en-2-one: Similar structure but with dichloro substitutions.
(Z)-4-(2,5-Di-tert-butyl-anilino)pent-3-en-2-one: Contains tert-butyl groups instead of diphenylphosphanyl.
Uniqueness
4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to form stable complexes with metal ions, making it valuable in catalysis and coordination chemistry .
Properties
CAS No. |
919083-43-5 |
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Molecular Formula |
C23H22NOP |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(2-diphenylphosphanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C23H22NOP/c1-18(17-19(2)25)24-22-15-9-10-16-23(22)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17,24H,1-2H3 |
InChI Key |
VYEZKTMIGMPQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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